From Actinomadura Kijaniata

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

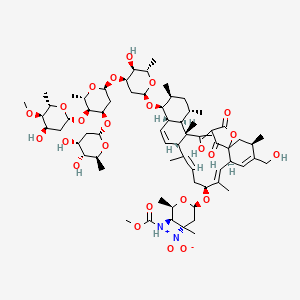

Kijanimicin is an antitumor antibiotic compound that was first isolated in 1981 from a strain of Actinomadura kijaniata cultured from a soil sample in Kenya . The chemical structure of kijanimicin consists of three distinct moieties: a pentacyclic core, a monosaccharide referred to as D-kijanose, and a tetrasaccharide chain composed of L-digitoxose units . This compound has shown significant potential due to its unique structure and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kijanimicin is produced through the fermentation of Actinomadura kijaniata. The fermentation broth is subjected to solvent extraction procedures to isolate the antibiotic complex, which consists of one major component, kijanimicin, and three minor components . The major component is then purified using column chromatography and/or preparative high-pressure liquid chromatography .

Industrial Production Methods: The industrial production of kijanimicin involves cultivating Actinomadura kijaniata in a medium containing beef extract, tryptose, dextrose, potato starch, and calcium carbonate . The fermentation process is carefully monitored to optimize the yield of kijanimicin.

Chemical Reactions Analysis

Types of Reactions: Kijanimicin undergoes various chemical reactions, including methylation, glycosylation, and cyclization. The biosynthesis of D-kijanose, a component of kijanimicin, involves at least ten enzymes . One of these enzymes, KijD1, functions as a C-30-methyltransferase using S-adenosylmethionine as its cofactor .

Common Reagents and Conditions: The methylation reaction catalyzed by KijD1 requires S-adenosylmethionine as a cofactor . The glycosylation reactions involve the attachment of sugar moieties to the pentacyclic core of kijanimicin.

Major Products Formed: The major product formed from these reactions is kijanimicin itself, which consists of a pentacyclic core, D-kijanose, and a tetrasaccharide chain composed of L-digitoxose units .

Scientific Research Applications

Kijanimicin has a wide range of scientific research applications due to its antitumor, antimicrobial, and antimalarial properties . It has been studied for its potential use in treating various types of cancer, bacterial infections, and malaria . Additionally, kijanimicin’s unique structure makes it a valuable compound for studying the biosynthesis of complex natural products .

Mechanism of Action

Kijanimicin exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. The compound’s antitumor activity is believed to be due to its ability to interfere with DNA replication and transcription . The exact molecular targets and pathways involved in kijanimicin’s mechanism of action are still under investigation.

Comparison with Similar Compounds

Kijanimicin is unique among antibiotics due to its complex structure and broad spectrum of bioactivity. Similar compounds produced by Actinomadura species include angucyclinones, enediynes, and polyethers . These compounds also exhibit antimicrobial and antitumor activities, but kijanimicin’s unique structure and biosynthetic pathway set it apart from other antibiotics .

Properties

Molecular Formula |

C67H100N2O24 |

|---|---|

Molecular Weight |

1317.5 g/mol |

IUPAC Name |

methyl N-[(2R,3R,4S,6R)-6-[[(3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |

InChI |

InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53?/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59-,60-,65-,66+,67?/m0/s1 |

InChI Key |

LKSBZILVASNBPF-JJSCZCLBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](CC45C(=O)C(=C3O)C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)O)C |

Canonical SMILES |

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide](/img/structure/B10769935.png)

![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(dec-4-enoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769937.png)

![(13E,17E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769961.png)

![(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B10769979.png)

![methyl N-[6-[[(7Z,11Z,23Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769982.png)

![(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10769997.png)

![(R)-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770022.png)

![diethyl-[2-[[(6R,10R,11R,21S)-21-hydroxy-11,19-dimethyl-2,8,14,23-tetraoxo-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaen-6-yl]sulfonyl]ethyl]azanium;methanesulfonate](/img/structure/B10770027.png)

![(R)-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770032.png)